2-methyl-2-(thiophen-3-yl)propan-1-amine hydrochloride
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Overview
Description
2-methyl-2-(thiophen-3-yl)propan-1-amine hydrochloride is an organic compound that features a thiophene ring substituted with a methyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-(thiophen-3-yl)propan-1-amine hydrochloride typically involves the following steps:
Formation of the thiophene ring: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide.
Alkylation: The thiophene ring is then alkylated at the 3-position using a suitable alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate.
Amination: The resulting 3-methylthiophene is then subjected to amination using reagents like ammonia or amines under appropriate conditions to introduce the amine group at the 1-position.
Hydrochloride formation: Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and purification techniques such as crystallization and distillation to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-2-(thiophen-3-yl)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce any oxidized forms back to the original amine.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: The original amine.
Substitution: Substituted amines with various functional groups depending on the electrophile used.
Scientific Research Applications
2-methyl-2-(thiophen-3-yl)propan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its effects on neurotransmitter systems.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of materials with specific electronic properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 2-methyl-2-(thiophen-3-yl)propan-1-amine hydrochloride involves its interaction with molecular targets such as neurotransmitter receptors and transporters. The compound may act as a reuptake inhibitor or releasing agent for neurotransmitters like norepinephrine and dopamine, thereby modulating their levels in the synaptic cleft and affecting neuronal signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Methiopropamine: An analogue of methamphetamine with a thiophene ring instead of a phenyl ring.
Thiopropamine: A stimulant with a thiophene ring, similar in structure to amphetamine.
Uniqueness
2-methyl-2-(thiophen-3-yl)propan-1-amine hydrochloride is unique due to its specific substitution pattern on the thiophene ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its structural features make it a valuable compound for research in various scientific fields.
Properties
CAS No. |
2551119-48-1 |
---|---|
Molecular Formula |
C8H14ClNS |
Molecular Weight |
191.7 |
Purity |
95 |
Origin of Product |
United States |
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